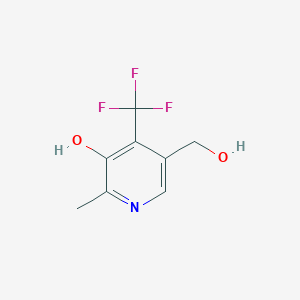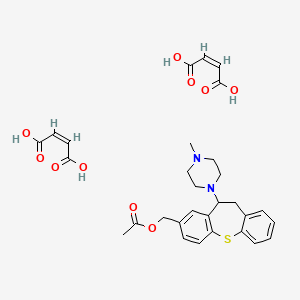
(1Z)-N,N'-Dimethyl(phenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-N,N’-Dimethyl(phenyl)ethanimidamide is an organic compound characterized by the presence of a phenyl group attached to an ethanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with aniline under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Types of Reactions:
Oxidation: (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.
Applications De Recherche Scientifique
(1Z)-N,N’-Dimethyl(phenyl)ethanimidamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: Shares the dimethylamino group but lacks the ethanimidamide moiety.
N-Phenylacetamide: Contains the phenyl group and amide functionality but differs in the substitution pattern.
Uniqueness: (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a phenyl group with an ethanimidamide moiety sets it apart from other related compounds, offering unique opportunities for research and application.
Propriétés
Numéro CAS |
52066-17-8 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
N,N'-dimethyl-2-phenylethanimidamide |
InChI |
InChI=1S/C10H14N2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,12) |
Clé InChI |
XCSUORFQYDEOHR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=NC)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


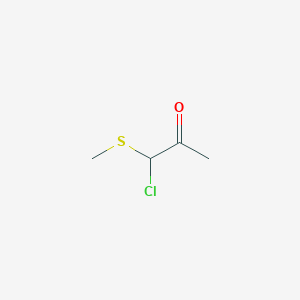
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)
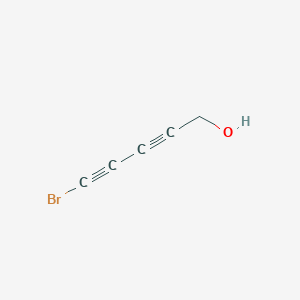
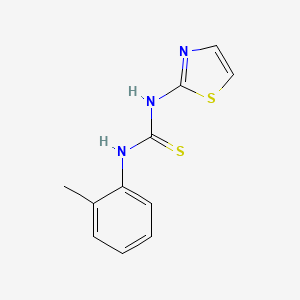
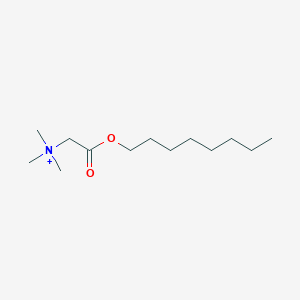
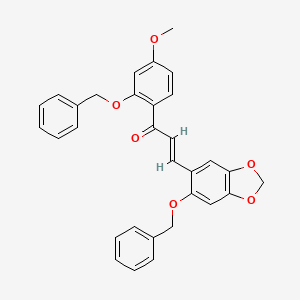
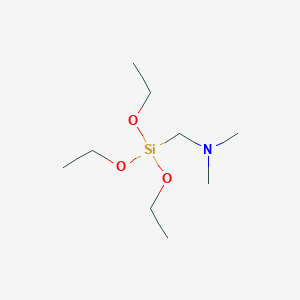
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
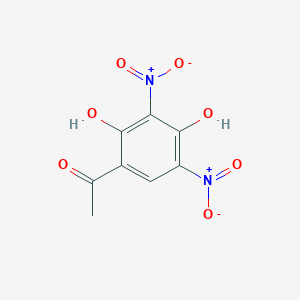
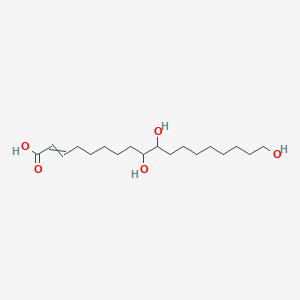
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
